molecular formula C22H42O2 B14434341 19-Cyclopropylnonadecanoic acid CAS No. 75874-20-3

19-Cyclopropylnonadecanoic acid

Cat. No.: B14434341
CAS No.: 75874-20-3
M. Wt: 338.6 g/mol
InChI Key: GNTZSKMEOFCLAW-UHFFFAOYSA-N
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Description

19-Cyclopropylnonadecanoic acid is a unique fatty acid derivative characterized by the presence of a cyclopropyl group attached to the 19th carbon of a nonadecanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 19-Cyclopropylnonadecanoic acid typically involves the introduction of a cyclopropyl group into a nonadecanoic acid precursor. This can be achieved through cyclopropanation reactions, where a suitable cyclopropylating agent is used under controlled conditions. Common reagents for cyclopropanation include diazomethane or Simmons-Smith reagents.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclopropyl group incorporation while minimizing by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the formation of cyclopropyl-substituted alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group, where nucleophiles such as halides or amines replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: Pd/C, LiAlH4, hydrogen gas.

    Substitution: Halides, amines, under mild to moderate temperatures.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Cyclopropyl-substituted alkanes.

    Substitution: Cyclopropyl derivatives with various functional groups.

Scientific Research Applications

19-Cyclopropylnonadecanoic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a model compound for studying cyclopropyl group reactivity.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe for studying fatty acid metabolism.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 19-Cyclopropylnonadecanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl group can influence the compound’s binding affinity and reactivity, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    Nonadecanoic acid: A straight-chain fatty acid without the cyclopropyl group.

    Cyclopropylcarboxylic acid: Contains a cyclopropyl group but with a shorter carbon chain.

    Cyclopropylmethyl ketone: Features a cyclopropyl group attached to a ketone functional group.

Uniqueness: 19-Cyclopropylnonadecanoic acid is unique due to the specific positioning of the cyclopropyl group on the 19th carbon of a long-chain fatty acid. This structural feature imparts distinct chemical and biological properties, differentiating it from other cyclopropyl-containing compounds and long-chain fatty acids.

Properties

CAS No.

75874-20-3

Molecular Formula

C22H42O2

Molecular Weight

338.6 g/mol

IUPAC Name

19-cyclopropylnonadecanoic acid

InChI

InChI=1S/C22H42O2/c23-22(24)18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-21-19-20-21/h21H,1-20H2,(H,23,24)

InChI Key

GNTZSKMEOFCLAW-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCCCCCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

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